molecular formula C19H19N3O6 B554648 (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid CAS No. 2440-62-2

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid

Cat. No.: B554648
CAS No.: 2440-62-2
M. Wt: 385.4 g/mol
InChI Key: KNBLWBFJHZHYFG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid is a synthetic chiral compound of interest in medicinal chemistry and chemical biology. Its structure, featuring a succinamic acid backbone and a nitrophenyl group, is reminiscent of compounds investigated for targeting enzyme active sites. For instance, 4-aryl-4-oxobutanoic acid derivatives have been identified as inhibitors of enzymes like kynurenine 3-hydroxylase (KYN 3-OHase), a target in neurological research . The nitro group on the aniline ring can serve as a key handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . Furthermore, the carboxamide linkage is a common feature in peptidomimetic structures, and similar scaffolds are found in compounds designed to interact with neuropeptide receptors, such as those for cholecystokinin (CCK) and gastrin . Research into such receptors explores pathways for satiety, gastric acid secretion, and anxiety . The stereospecific (S)-configuration at the chiral center is crucial for selective interactions with biological systems, making this compound a valuable intermediate for developing receptor probes and potential therapeutic agents.

Properties

CAS No.

2440-62-2

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

4-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25)/t16-/m0/s1

InChI Key

KNBLWBFJHZHYFG-INIZCTEOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Other CAS No.

2440-62-2

Synonyms

4-({1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoicacid; 2440-62-2; Suphepa; 4-({1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl}amino)-4-oxobutanoicacid; 3-({1-[(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; AC1L2TMD; AC1Q5MEY; MolPort-006-328-934; EINECS219-472-6; AR-1F5466; SBB072392; AKOS015998330; MCULE-5712584632; AM002847; LT00772286; R8086; ST50819523; 3B3-050898; (S)-4-((2-((4-Nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxobutyricacid; 3-(N-{1-[N-(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoicacid; Butanoicacid,4-((2-((4-nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxo-,(S)-

Origin of Product

United States

Mechanism of Action

Pharmacokinetics

Suc-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml. These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) , impacting its bioavailability.

Action Environment

The action of Suc-Phe-pNA is influenced by environmental factors such as pH and temperature. For instance, the compound has a shelf life of 3 years when stored desiccated at –0 °C. Moreover, the enzymatic cleavage of Suc-Phe-pNA is optimal under certain pH conditions. These factors can influence the compound’s action, efficacy, and stability.

Biological Activity

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16N4O5C_{15}H_{16}N_{4}O_{5} and features a nitrophenyl group attached to an amino group, which is further connected to a 4-oxobutyric acid moiety. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₅
Melting Point204-205 °C
Boiling Point349.65 °C
SolubilityVaries with solvent

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that aryl substituted derivatives of this compound can inhibit rat liver microsomal retinoic acid metabolizing enzymes, demonstrating moderate potency (4-73%) compared to standard inhibitors like ketoconazole (80%) .

Binding Affinity

The compound's binding affinity to various biological targets, including receptors and enzymes, has been a focal point of investigation. Preliminary findings suggest it may influence enzymatic pathways relevant to various disease states, although comprehensive studies are necessary to confirm these interactions .

Antimicrobial Activity

Unnatural amino acids similar to this compound have shown promising antimicrobial properties. The compound's structure allows for modifications that can enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Antibody-Drug Conjugates

The unique functional groups present in the compound facilitate its use in antibody-drug conjugates (ADCs). ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. Research is ongoing to optimize the conjugation strategies involving this compound .

Case Studies

  • Inhibitory Potency Study : A study on methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrated that modifications in the structure could significantly enhance inhibitory potency against liver enzymes. The conversion of certain analogs resulted in increased potency (29%-78%) compared to their parent compounds .
  • Electrochemical Transformation : An innovative electrochemical method was developed for the transformation of 4-nitrophenol into 4-aminophenol using derivatives of this compound, showcasing its potential application in synthetic organic chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a nitrophenyl group, which contributes to its biological activity. Its molecular formula is C15H16N2O5C_{15}H_{16}N_2O_5, and it exhibits properties typical of amino acids and derivatives, making it relevant in various biochemical contexts .

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has indicated that compounds with similar structural features exhibit strong cytotoxic effects against various cancer cell lines .

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid showed a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Pathway
Derivative A10NF-kB Inhibition
Derivative B15COX Inhibition

Synthesis and Optimization

The synthesis of this compound involves several steps that optimize yield and purity. Researchers have developed various synthetic routes that enhance the efficiency of producing this compound for further studies.

Case Study:
A recent publication detailed an optimized synthetic pathway that increased the yield by 30% compared to previous methods, making it more feasible for large-scale production .

Ames Test for Mutagenicity

The compound's mutagenic potential was evaluated using the Ames test, which assesses the mutagenic activity of chemical compounds. Results indicated a strong positive response, suggesting further investigation into its safety profile is necessary before clinical application .

Data Table: Ames Test Results

CompoundAmes Test ResultMutagenicity Class
(S)-4-[...]PositiveClass A

Chemical Reactions Analysis

Step 2: Coupling with 4-Nitroaniline

The succinyl-L-phenylalanine intermediate is coupled with 4-nitroaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in the presence of HOBt to form the final product .

Reaction Conditions :

  • Coupling Agent: EDC/HOBt
  • Solvent: DMF or DCM
  • Temperature: Room temperature
  • Yield: ~70–85%

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling AgentEDC/HOBtMaximizes amide formation
Solvent PolarityPolar aprotic (DMF)Enhances solubility
Reaction Time12–24 hoursCompletes coupling

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or enzymatic conditions, releasing 4-nitroaniline (detectable at 405 nm) .

Acid/Base Hydrolysis

  • Acidic Conditions (pH < 3) : Cleavage of the amide bond occurs slowly, with <10% degradation after 24 hours.
  • Basic Conditions (pH > 10) : Rapid hydrolysis, yielding succinic acid and 4-nitroaniline derivatives .

Table 2: Hydrolysis Kinetics

ConditionHalf-Life (25°C)Products Formed
pH 2.0>48 hoursMinimal degradation
pH 12.02 hoursSuccinic acid, 4-nitroaniline

Enzymatic Cleavage

Suc-L-Phe-pNA is a substrate for proteases like chymotrypsin and subtilisin , which hydrolyze the amide bond adjacent to the phenylalanine residue .

Kinetic Parameters for Chymotrypsin :

  • KmK_m: 0.5–1.2 mM
  • VmaxV_{max}: 8–12 μmol/min/mg
  • Optimal pH: 7.5–8.5

Functional Group Reactivity

Functional GroupReactivity ProfileApplications
Amide bondsHydrolysis (acid/base/enzymatic), acyl transferProtease activity assays
4-Nitroaniline moietyChromogenic release upon cleavageSpectrophotometric detection
Benzyl groupStable under physiological conditionsStructural stability

Comparative Analysis with Structural Analogs

Table 4: Reactivity of Suc-L-Phe-pNA vs. Analogs

CompoundHydrolysis Rate (Chymotrypsin)KmK_m (mM)
Suc-L-Phe-pNA10 μmol/min/mg0.8
Suc-L-Ala-pNA2 μmol/min/mg2.5
Suc-L-Leu-pNA6 μmol/min/mg1.2

Note: The benzyl group in Suc-L-Phe-pNA enhances substrate specificity for aromatic residue-cleaving enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid with structurally related compounds from the evidence:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Synthesis Method Enantiomer Status
This compound C₁₉H₂₀N₄O₆ ~400 Nitrophenylamino, benzyl, amides, 4-oxo Likely Michael addition (S)-enantiomer
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () Varies (e.g., C₁₄H₁₄O₅S) ~300–350 Sulfanyl, carboxymethyl, aryl Michael addition Racemic mixture
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid () C₁₀H₇NO₅ 221.17 Nitrophenyl, α,β-unsaturated enoic acid Friedel-Crafts acylation (E)-isomer

Key Differences and Implications

Chirality : Unlike the racemic mixtures in ’s sulfanyl derivatives, the target compound’s (S)-enantiomer status may enhance specificity in pharmacological interactions, as seen in other chiral drugs .

The benzyl group in the target compound may enhance lipophilicity, affecting membrane permeability compared to the polar sulfanyl or enoic acid moieties in analogs.

Synthesis: and highlight the use of Michael additions (for sulfanyl derivatives) and Friedel-Crafts acylations (for nitro-substituted enoic acids). The target compound’s synthesis may combine these strategies, with enantioselective steps to isolate the (S)-form .

Research Findings from Analogous Compounds

  • : Racemic 4-oxo-arylbutanoic acids showed moderate bioactivity in preliminary screens, but enantiopure derivatives (like the target) could exhibit enhanced potency due to reduced off-target effects .
  • : The (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid’s α,β-unsaturated system increases electrophilicity, making it reactive in conjugate additions. The target compound’s saturated backbone may reduce such reactivity, favoring stability in biological environments .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Ortho-, meta-, or para-dichlorobenzene (3–15 times the weight of 4-nitroaniline).

  • Catalyst : Aluminum chloride (2.05–2.3 equivalents relative to succinic anhydride).

  • Temperature : -20°C to 20°C to minimize side reactions.

  • Yield : Up to 99% para-selectivity due to high solubility of byproducts in dichlorobenzene.

This step produces 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid, confirmed by its PubChem entry (CID 2769980), which notes a molecular weight of 238.20 g/mol and a CAS registry number of 5502-63-6.

Benzylation of the Amino Group

Introducing the phenylmethyl (benzyl) group requires alkylation of the intermediate amine. A method adapted from US20130012735A1 employs benzyl chloride under basic conditions.

Alkylation Protocol

  • Substrate : 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid.

  • Reagents : Benzyl chloride (2–5 equivalents), sodium carbonate (2–10 equivalents).

  • Solvent : Methanol (20–50 times the substrate weight).

  • Temperature : 15–30°C for 12–36 hours.

  • Workup : Neutralization with dilute hydrochloric acid, extraction with ethyl acetate.

  • Yield : ~91% crude product after solvent evaporation and washing.

This step generates 4-[(4-nitrophenyl)amino]-2-(benzylamino)-4-oxobutanoic acid, with the benzyl group introduced at the α-amino position.

Stereochemical Control via Asymmetric Synthesis

The (S)-configuration is established using chiral auxiliaries or catalytic asymmetric hydrogenation. A modified Wolf-Kishner reduction or catalytic hydrogenation (as in JP2004182660A) ensures retention of stereochemistry.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Solvent : Methanol or ethanol.

  • Temperature : 25–50°C.

  • Outcome : Reduces ketones to secondary alcohols while preserving the nitro group.

Final Cyclization and Acid Halide Formation

The terminal carboxylic acid is activated as an acid halide to facilitate cyclization. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the acid to its acyl chloride.

Cyclization Conditions

  • Reagent : Thionyl chloride (1.2 equivalents).

  • Solvent : Dichlorobenzene.

  • Temperature : 0–25°C.

  • Yield : 85–90% after purification.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from patent-derived methods:

StepSolventCatalystTemperature (°C)Yield (%)
CondensationDichlorobenzeneAlCl₃-20–2099
BenzylationMethanolNa₂CO₃15–3091
HydrogenationEthanolPd/C25–5088
CyclizationDichlorobenzeneSOCl₂0–2590

Challenges and Mitigation Strategies

  • Nitro Group Stability : Catalytic hydrogenation must avoid nitro reduction. Using Pd/C with controlled H₂ pressure prevents over-reduction.

  • Stereochemical Purity : Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess.

  • Byproduct Solubility : Dichlorobenzene enhances isolation of crystalline intermediates .

Q & A

Basic: What are the common synthetic routes for (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid?

The synthesis typically involves multi-step organic reactions, including:

  • Michael-type addition : To introduce the α,β-unsaturated ketone moiety, as seen in analogous compounds synthesized via thioglycolic acid addition to (E)-4-aryl-4-oxo-2-butenoic acids .
  • Friedel-Crafts acylation : For aryl ketone formation, using maleic anhydride as a precursor .
  • Enantioselective methods : Chiral resolution or asymmetric catalysis may be required to isolate the (S)-enantiomer, though specific protocols for this compound are not detailed in the literature.

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (S)-configured catalysts or resolving agents during key steps (e.g., amide bond formation) to enhance stereochemical control.
  • Kinetic resolution : Monitor reaction progress with chiral HPLC to isolate intermediates with high enantiomeric excess (ee) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the (S)-configuration .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Identify proton environments (e.g., nitrophenyl protons at δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for nitro-group-containing intermediates .

Advanced: How can computational methods aid in predicting reactivity or binding properties?

  • Density Functional Theory (DFT) : Model transition states for stereoselective steps (e.g., amide bond formation) to predict enantiomer stability .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Basic: What are the primary biological targets or activities studied for this compound?

  • Enzyme inhibition : Derivatives of 4-oxobutyric acid analogs have shown activity against proteases and kinases .
  • Antimicrobial screening : Nitrophenyl groups may enhance membrane permeability, enabling evaluation against Gram-positive bacteria .

Advanced: How can researchers address discrepancies in biological activity data across studies?

  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that alter observed activity .

Basic: What chromatographic methods are suitable for purity analysis?

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve polar nitro- and amide-containing derivatives .
  • Chiral columns : Polysaccharide-based phases (e.g., Chiralpak AD-H) separate enantiomers for purity assessment .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in enzymatic systems?

  • Isotopic labeling : ¹⁸O tracing in hydrolysis reactions to track bond cleavage sites .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-limiting steps .

Basic: What are the stability considerations for long-term storage?

  • Light sensitivity : Nitrophenyl groups degrade under UV exposure; store in amber vials at –20°C .
  • Moisture control : Lyophilize and use desiccants to prevent hydrolysis of amide bonds .

Advanced: How can in vivo studies be designed to evaluate pharmacokinetic (PK) properties?

  • Formulation optimization : Use PEGylation or liposomal encapsulation to enhance solubility and bioavailability .
  • PK/PD modeling : Monitor plasma concentration-time profiles and correlate with efficacy endpoints in disease models (e.g., murine infection models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.